molecular formula C20H24ClNO2S B7030418 N-[3-(2-chlorophenyl)cyclobutyl]-3-(2-methoxyethylsulfinylmethyl)aniline

N-[3-(2-chlorophenyl)cyclobutyl]-3-(2-methoxyethylsulfinylmethyl)aniline

Cat. No.: B7030418
M. Wt: 377.9 g/mol
InChI Key: HPITYXSJWAAUCP-UHFFFAOYSA-N
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Description

N-[3-(2-chlorophenyl)cyclobutyl]-3-(2-methoxyethylsulfinylmethyl)aniline is a complex organic compound characterized by its unique structural features, including a cyclobutyl ring, a chlorophenyl group, and a methoxyethylsulfinylmethyl side chain

Properties

IUPAC Name

N-[3-(2-chlorophenyl)cyclobutyl]-3-(2-methoxyethylsulfinylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO2S/c1-24-9-10-25(23)14-15-5-4-6-17(11-15)22-18-12-16(13-18)19-7-2-3-8-20(19)21/h2-8,11,16,18,22H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPITYXSJWAAUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)CC1=CC(=CC=C1)NC2CC(C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-chlorophenyl)cyclobutyl]-3-(2-methoxyethylsulfinylmethyl)aniline typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable cyclobutene precursor under UV light or thermal conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the cyclobutyl ring reacts with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxyethylsulfinylmethyl Side Chain: This step involves the nucleophilic substitution of a suitable sulfoxide precursor with a methoxyethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxyethylsulfinylmethyl group can undergo oxidation to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N-[3-(2-chlorophenyl)cyclobutyl]-3-(2-methoxyethylsulfinylmethyl)aniline can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the sulfoxide group, in particular, might confer specific biological activities, such as enzyme inhibition or receptor modulation.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structural features might also make it suitable for use in the design of advanced polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(2-chlorophenyl)cyclobutyl]-3-(2-methoxyethylsulfinylmethyl)aniline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfoxide group could play a key role in these interactions, potentially forming hydrogen bonds or participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(2-bromophenyl)cyclobutyl]aniline: Similar structure but with a bromine atom instead of chlorine.

    N-[3-(2-fluorophenyl)cyclobutyl]aniline: Similar structure but with a fluorine atom instead of chlorine.

    N-[3-(2-methylphenyl)cyclobutyl]aniline: Similar structure but with a methyl group instead of chlorine.

Uniqueness

N-[3-(2-chlorophenyl)cyclobutyl]-3-(2-methoxyethylsulfinylmethyl)aniline is unique due to the presence of the methoxyethylsulfinylmethyl side chain, which imparts distinct chemical and physical properties. This side chain can influence the compound’s reactivity, solubility, and potential biological activity, distinguishing it from other similar compounds.

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